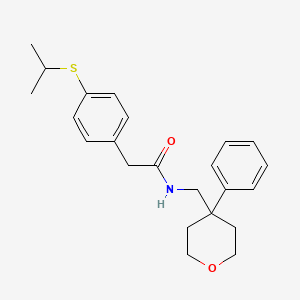

![molecular formula C14H20ClN3O B2904035 Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1185403-96-6](/img/structure/B2904035.png)

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” is a chemical compound that includes an oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles, including the one in the compound you mentioned, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can then be characterized by techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis

The molecular structure of “Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” can be analyzed using various techniques. For instance, 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis, can be used for structure elucidation .Chemical Reactions Analysis

The chemical reactions involving “Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” can be complex. For instance, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of “Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .科学的研究の応用

Anticancer Activity

Compounds with the 1,3,4-oxadiazole ring have been found to exhibit significant anticancer potential . They have been evaluated for their anticancer activity using MCF-7 cell lines . The structure-activity relationship analysis has shown significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .

Antimicrobial Activity

1,3,4-oxadiazole derivatives have been found to exhibit comparable antibacterial results to the reference drug (amoxicillin) . They have also been evaluated for their antifungal activity against strains T. harzianum and A. niger .

Antioxidant Potential

These compounds have been found to exhibit antioxidant activity . This property can be beneficial in various therapeutic applications where oxidative stress plays a key role.

Anti-Inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

1,3,4-oxadiazole derivatives have been evaluated for their antiviral properties . Their antiviral entrance properties were tested in a SARS-CoV-2 pseudovirus model .

Agricultural Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture.

将来の方向性

The future directions for “Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride” could involve further exploration of its potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives , there could be potential for this compound in various fields such as medicine and agriculture .

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity . They are known to induce apoptosis in cancer cells, with caspase 3 being a significant therapeutic target .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that is regulated by caspases, a family of cysteine proteases . The activation of caspase 3, an effector caspase, leads to the irreversible execution of cell death .

Biochemical Pathways

It’s known that the activation of caspase 3, a key player in apoptosis, can lead to the cleavage of specific cellular proteins, resulting in cell death .

Result of Action

1,2,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells , which could potentially lead to the reduction of tumor growth.

特性

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKLDOSQAQNLMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)